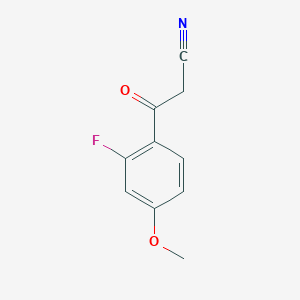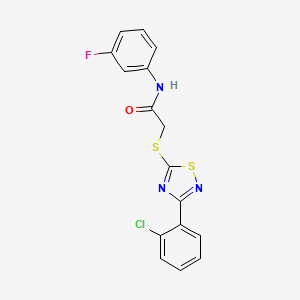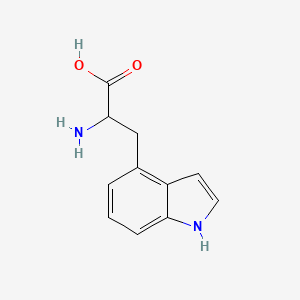
3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile
Vue d'ensemble
Description
3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile, also known as FMOC-L-Asp(OtBu)-CN or Fmoc-Asp(OtBu)-CN, is a chemical compound that is widely used in scientific research. It belongs to the class of amino acid derivatives and is commonly used as a building block in the synthesis of peptides and proteins.
Mécanisme D'action
The mechanism of action of Fmoc-Asp(OtBu)-CN is related to its ability to introduce aspartic acid residues into the peptide or protein sequence. Aspartic acid residues can form hydrogen bonds with other amino acid residues, which can affect the overall structure and function of the peptide or protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Fmoc-Asp(OtBu)-CN are related to its role in protein synthesis. It can affect the structure and function of the resulting peptide or protein, which can have various biological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Fmoc-Asp(OtBu)-CN in lab experiments is its ability to introduce aspartic acid residues into the peptide or protein sequence. This can be useful in studying the role of aspartic acid in protein function and structure. One limitation of using Fmoc-Asp(OtBu)-CN is its cost, as it is a relatively expensive building block compared to other amino acid derivatives.
Orientations Futures
There are several future directions for the use of Fmoc-Asp(OtBu)-CN in scientific research. One direction is to study its role in the formation of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to use Fmoc-Asp(OtBu)-CN in the synthesis of novel peptides or proteins with specific biological functions. Additionally, Fmoc-Asp(OtBu)-CN can be used in the development of new drugs that target specific biological processes.
Applications De Recherche Scientifique
Fmoc-Asp(OtBu)-CN is widely used in scientific research as a building block in the synthesis of peptides and proteins. It is used to introduce aspartic acid residues into the peptide or protein sequence. Aspartic acid is an important amino acid that plays a crucial role in protein function and structure. It is also involved in various biological processes such as cell signaling and neurotransmission.
Propriétés
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYBAKDDBNZSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-cyclohexyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2360631.png)



![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone](/img/structure/B2360635.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2360636.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2360638.png)
![2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid](/img/structure/B2360641.png)
![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2360642.png)
![N-(5-ethyl-1,3-thiazol-2-yl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2360644.png)
![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2360646.png)
![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2360650.png)
![6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2360651.png)
![1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2360652.png)